3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that features a unique structure combining a pyridine ring fused with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methyl iodide, followed by cyclization to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs depending on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential pharmacological activities.
Mechanism of Action
The mechanism of action of 3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Similar structure but lacks the sulfur atom.
3-Methyl-2-thioxo-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Similar structure with a thioxo group instead of a sulfanylidene group.
Uniqueness
3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61737-20-0 |
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Molecular Formula |
C8H7N3OS |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
3-methyl-2-sulfanylidenepyrido[1,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C8H7N3OS/c1-10-7(13)9-6-4-2-3-5-11(6)8(10)12/h2-5H,1H3 |
InChI Key |
TVKCRKKIPAYQIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)N=C2C=CC=CN2C1=O |
Origin of Product |
United States |
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